molecular formula C7H11Cl2FN2O B13645542 (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B13645542
M. Wt: 229.08 g/mol
InChI Key: BIGOTDDJZMXYJU-XCUBXKJBSA-N
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Description

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyridine moiety, which is known for its versatility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The fluoropyridine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride stands out due to its specific fluoropyridine structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Formula : C7H9Cl2FN2O
  • Molecular Weight : 211.06 g/mol
  • CAS Number : 67033052

The compound features a fluorinated pyridine moiety, which is often associated with enhanced biological activity due to increased lipophilicity and the ability to interact with biological targets.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK-3β) .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against several cancer cell lines. Below is a summary of findings from various studies:

Cell Line IC50 (µM) Mechanism
CEM-C7 (Leukemia)0.223Induces apoptosis
MCF-7 (Breast Cancer)0.48Cell cycle arrest at G1 phase
U937 (Monocytic Leukemia)0.76Apoptosis induction

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, particularly leukemia and breast cancer.

Structure-Activity Relationships (SAR)

The presence of the fluorine atom in the pyridine ring appears to enhance the biological activity of the compound. Comparative studies have shown that modifications to the pyridine structure can significantly alter potency:

  • Electron-Withdrawing Groups (EWG) : The introduction of EWGs at specific positions on the aromatic ring has been correlated with increased cytotoxicity.
  • Substituent Variations : Different substituents on the pyridine ring can modulate interactions with target proteins, influencing both efficacy and selectivity .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of pyridine-based compounds, this compound was found to exhibit superior activity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that it effectively induced apoptosis via caspase activation pathways.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. The results indicated no significant toxicity at concentrations up to 25 µM, highlighting its safety profile for potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C7H11Cl2FN2O

Molecular Weight

229.08 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol;dihydrochloride

InChI

InChI=1S/C7H9FN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H/t7-;;/m1../s1

InChI Key

BIGOTDDJZMXYJU-XCUBXKJBSA-N

Isomeric SMILES

C1=C(C=NC=C1F)[C@@H](CO)N.Cl.Cl

Canonical SMILES

C1=C(C=NC=C1F)C(CO)N.Cl.Cl

Origin of Product

United States

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